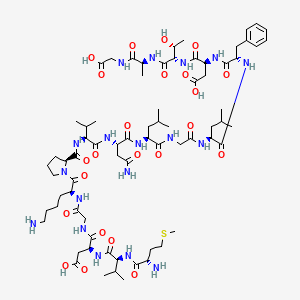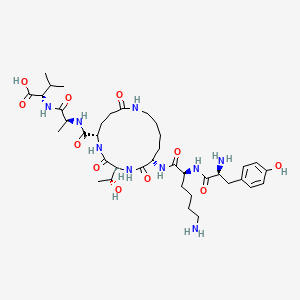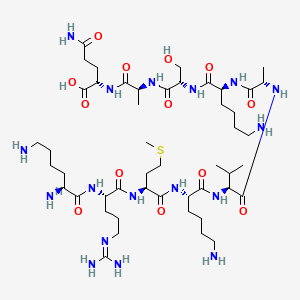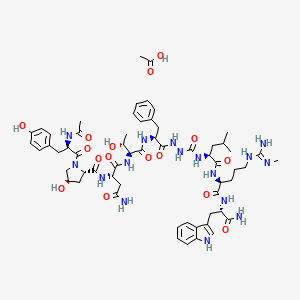
TAK-448 acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-448 acetate (MVT-602 acetate) is a potent and full KISS1R agonist with an IC50 of 460 pM and an EC50 of 632 pM.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Efficacy
TAK-448 acetate, a metastin/kisspeptin analog, has shown potential in anti-tumor applications. Studies demonstrate its effectiveness in inhibiting tumor growth in a rat Vertebral-Cancer of the Prostate (VCaP) androgen-sensitive prostate cancer xenograft model. It achieves this by suppressing androgen hormones, specifically luteinizing hormone and testosterone levels, and may also directly suppress cellular proliferation in VCaP cells. The pharmacokinetic-pharmacodynamic (PK/PD) models developed for TAK-448 and leuprorelin acetate in the study provided quantitative assessments of the drug's anti-tumor effects, showing that TAK-448 has a stronger overall anti-tumor effect compared to TAP-144, another drug studied. The study also suggested a potential direct inhibition pathway of TAK-448 on tumor growth, in addition to its hormone-dependent inhibitory effects (Kogame et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetics of TAK-448 have been extensively studied. One study focused on clarifying the mechanism behind the less than dose-proportional nonlinear pharmacokinetics of TAK-448 after subcutaneous administration to rats. The study found that the enhancement of subcutaneous metabolism with dose escalation contributes to this nonlinear pharmacokinetic profile. It was suggested that serine protease might be responsible for the subcutaneous metabolism of TAK-448 (Moriya et al., 2019).
Disposition and Pharmacokinetic Profile
The disposition of TAK-448 in rats and dogs was investigated using radiolabeled TAK-448. The study confirmed that dosed radioactivity was rapidly and well absorbed after subcutaneous administration, with significant concentrations of unchanged TAK-448 and its metabolite detected in plasma. The study concluded that TAK-448 has an acceptable pharmacokinetic profile for clinical evaluation and development (Moriya et al., 2018).
Eigenschaften
CAS-Nummer |
1470374-22-1 |
|---|---|
Molekularformel |
C₆₀H₈₄N₁₆O₁₆ |
Molekulargewicht |
1285.41 |
IUPAC-Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
InChI |
InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
Sequenz |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Synonyme |
MVT-602 (acetate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



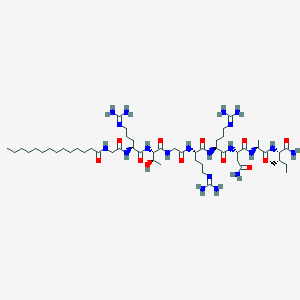
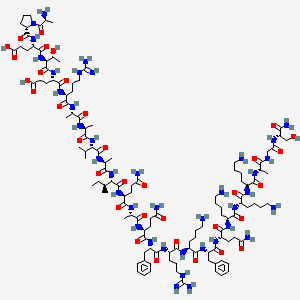

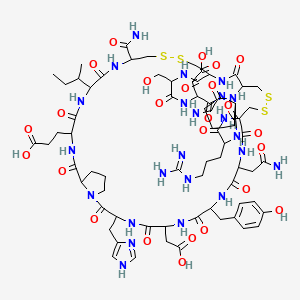
![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)



